9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole
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Overview
Description
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole is a complex organic compound that has garnered significant attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient photophysical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of the Carbazole Moiety: The carbazole moiety is introduced through a Suzuki coupling reaction, where the triazine core is coupled with a boronic acid derivative of carbazole.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions are common, especially for introducing various functional groups onto the phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce fully hydrogenated carbazole derivatives .
Scientific Research Applications
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Organic Electronics: It is extensively used in the development of OLEDs due to its high thermal stability and efficient electroluminescent properties
Photovoltaics: The compound is also explored for use in organic photovoltaic cells as a donor material.
Biological Imaging: Its fluorescent properties make it suitable for use in biological imaging and as a probe in various biochemical assays
Mechanism of Action
The mechanism of action of 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole primarily involves its ability to act as an efficient electron donor and acceptor. This dual functionality allows it to facilitate charge transfer processes in OLEDs and other electronic devices. The molecular targets include various electron transport layers and emissive layers in these devices .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]
- 3′-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]
Uniqueness
What sets 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole apart from similar compounds is its enhanced thermal stability and higher photoluminescent efficiency. These properties make it particularly suitable for high-performance OLED applications .
Properties
Molecular Formula |
C35H24F2N4 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C35H24F2N4/c1-21-13-15-30-26(17-21)27-18-22(2)14-16-31(27)41(30)32-28(36)19-25(20-29(32)37)35-39-33(23-9-5-3-6-10-23)38-34(40-35)24-11-7-4-8-12-24/h3-20H,1-2H3 |
InChI Key |
VBGUDKIWAZXPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4F)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)F |
Origin of Product |
United States |
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